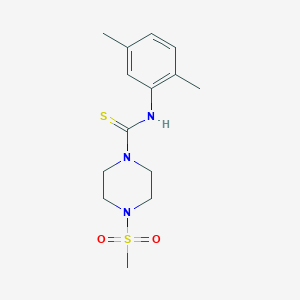

N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

Vue d'ensemble

Description

Research on compounds similar to "N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide" focuses on exploring their synthesis, structural characterization, and potential applications. Such compounds are synthesized for their biological activities, including antimicrobial and anthelmintic properties, as well as for material science applications like fingerprint detection technologies (Khan et al., 2019).

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including nucleophilic substitution reactions, cyclization, and functional group modifications. For example, the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves the alkylated piperazine derivatives being characterized for their potential biological activities (Khan et al., 2019).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy are employed to elucidate the molecular structure of these compounds. These analyses reveal insights into the conformation, bond lengths, and angles critical for understanding the compound's reactivity and interactions with biological targets or materials (Wang et al., 2004).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including those involving their sulfonyl and carbothioamide groups, to form new derivatives with diverse biological and chemical properties. These reactions are significant for synthesizing new molecules with enhanced activity or specificity for certain applications (Babu et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Arbi et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical entities, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are key areas of research. These properties influence the compound's utility in chemical synthesis, materials science, and potential pharmaceutical applications (Khedhiri et al., 2016).

Applications De Recherche Scientifique

Antimicrobial and Hypoglycemic Activities

Research on derivatives similar to N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has shown promising antimicrobial and hypoglycemic activities. For instance, derivatives of N-(1-adamantyl)carbothioamide, which share a structural resemblance, have demonstrated potent antibacterial activity against various microorganisms and significant reduction of serum glucose levels in streptozotocin-induced diabetic rats (Al-Abdullah et al., 2015).

Polymer Synthesis

Hyperbranched polymers have been synthesized from monomers including components with structural features related to this compound. Such polymers exhibit solubility in various solvents, indicating potential applications in materials science (Yan & Gao, 2000).

Antidepressant Properties

Compounds structurally similar to this compound have been investigated for their potential in treating major depressive disorder. For example, Lu AA21004, a novel antidepressant, has undergone studies to understand its metabolism and pharmacological effects, indicating the significance of piperazine derivatives in the development of new therapeutic agents (Hvenegaard et al., 2012).

Biological Screening and Fingerprint Applications

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, closely related to the chemical , have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities, demonstrating the diverse potential of piperazine derivatives in pharmacology (Khan et al., 2019).

Inhibitors of Pyruvate Dehydrogenase Kinase

Derivatives involving the piperazine ring system have been explored for their role as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways. These studies reveal the potential of piperazine-based compounds in modulating metabolic disorders and enhancing our understanding of their therapeutic applications (Aicher et al., 2000).

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S2/c1-11-4-5-12(2)13(10-11)15-14(20)16-6-8-17(9-7-16)21(3,18)19/h4-5,10H,6-9H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFMUZAQZVZVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)

![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)

![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)

![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)

![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4629384.png)

![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)

![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)

![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)

![{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)

![2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4629420.png)